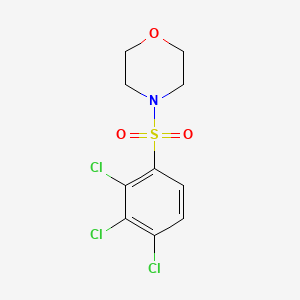
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a 2,3,4-trichlorobenzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trichlorobenzenesulfonyl)morpholine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with morpholine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,3,4-Trichlorobenzenesulfonyl chloride+Morpholine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
化学反応の分析
Types of Reactions
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The trichlorobenzene ring can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic substitution: Products include sulfonamides or sulfonothioates.
Oxidation: Products include morpholine N-oxides.
Reduction: Products include partially or fully dechlorinated benzenesulfonyl derivatives.
科学的研究の応用
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-(2,3,4-Trichlorobenzenesulfonyl)morpholine involves its interaction with biological molecules through its sulfonyl group. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA).
類似化合物との比較
Similar Compounds
4-(2,4,6-Trichlorobenzenesulfonyl)morpholine: Similar structure but with different chlorine substitution pattern.
4-(2,3,5-Trichlorobenzenesulfonyl)morpholine: Another isomer with a different substitution pattern.
4-(2,3,4-Trichlorobenzenesulfonyl)piperidine: Similar sulfonyl group but with a piperidine ring instead of morpholine.
Uniqueness
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the morpholine ring also imparts distinct chemical properties compared to other similar compounds.
特性
IUPAC Name |
4-(2,3,4-trichlorophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3S/c11-7-1-2-8(10(13)9(7)12)18(15,16)14-3-5-17-6-4-14/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNUNHZDGJKCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














